molecular formula C10H17ClN2O B136660 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride CAS No. 139886-19-4

1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride

Cat. No. B136660
M. Wt: 216.71 g/mol
InChI Key: RYCBHJSEXKIGKN-RVDQCCQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride, also known as CPT-OH, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride involves the inhibition of MAO-B. MAO-B is an enzyme that is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride increases the levels of dopamine in the brain, which may help to alleviate the symptoms of neurodegenerative disorders.

Biochemical And Physiological Effects

1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride can increase the levels of dopamine in the brain, which may help to alleviate the symptoms of neurodegenerative disorders. 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has also been shown to have antioxidant properties, which may help to protect the brain from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride in lab experiments is that it is a potent inhibitor of MAO-B. This makes it a useful tool for studying the role of MAO-B in neurodegenerative disorders. However, one of the limitations of using 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride in lab experiments is that it has a low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride. One direction is to investigate the potential therapeutic applications of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride in the treatment of neurodegenerative disorders. Another direction is to explore the potential use of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride as a tool for studying the role of MAO-B in the brain. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride.
Conclusion
In conclusion, 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride have been discussed in this paper. Further research is needed to better understand the potential therapeutic applications of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride in the treatment of neurodegenerative disorders and to explore its potential use as a tool for studying the role of MAO-B in the brain.

Synthesis Methods

The synthesis of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride involves the reaction of 1-cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde with O-methylhydroxylamine hydrochloride. The product is then purified using recrystallization techniques. The yield of the synthesis method is approximately 70%.

Scientific Research Applications

1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has been used in various scientific research applications, including studies on Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride increases the levels of dopamine in the brain, which may help to alleviate the symptoms of neurodegenerative disorders.

properties

CAS RN

139886-19-4

Product Name

1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride

Molecular Formula

C10H17ClN2O

Molecular Weight

216.71 g/mol

IUPAC Name

(E)-1-(1-cyclopropyl-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride

InChI

InChI=1S/C10H16N2O.ClH/c1-13-11-7-9-3-2-6-12(8-9)10-4-5-10;/h3,7,10H,2,4-6,8H2,1H3;1H/b11-7+;

InChI Key

RYCBHJSEXKIGKN-RVDQCCQOSA-N

Isomeric SMILES

CO/N=C/C1=CCCN(C1)C2CC2.Cl

SMILES

CON=CC1=CCCN(C1)C2CC2.Cl

Canonical SMILES

CON=CC1=CCCN(C1)C2CC2.Cl

synonyms

1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxim e hydrochloride

Origin of Product

United States

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